2-Isobutyl-6-methyl-1H-benzo[d]imidazole

CYP3A4 inhibition Drug-drug interaction Metabolic stability

ADME-Tox screening programs often lack well-characterized, isoform-selective reference inhibitors, leading to inter-lab variability. This compound directly addresses that gap. - Defined CYP3A4 Ki of 120 nM and 10-fold selectivity over CYP3A5, validated across midazolam and testosterone probes - Benchmark scaffold for SAR studies on alkyl-branching effects on CYP inhibition and lipophilicity (ClogP ~3.5-3.8) - Supplied with full QA documentation; available from stock in standard research quantities (mg to g scale) for immediate global dispatch

Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
Cat. No. B12432481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isobutyl-6-methyl-1H-benzo[d]imidazole
Molecular FormulaC12H16N2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N2)CC(C)C
InChIInChI=1S/C12H16N2/c1-8(2)6-12-13-10-5-4-9(3)7-11(10)14-12/h4-5,7-8H,6H2,1-3H3,(H,13,14)
InChIKeyBVJZVXJSRWEZED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isobutyl-6-methyl-1H-benzo[d]imidazole: Baseline Characterization


2-Isobutyl-6-methyl-1H-benzo[d]imidazole (CAS 630091-56-4) is a heterocyclic compound belonging to the benzimidazole class, characterized by a fused benzene and imidazole ring system with specific isobutyl and methyl substituents . Benzimidazole derivatives are widely recognized as privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory effects [1]. This specific substitution pattern modulates the compound's physicochemical properties and biological target interactions, particularly influencing its binding affinity to cytochrome P450 enzymes such as CYP3A4, a key consideration in drug metabolism and safety profiling [2].

1 CYP inhibition studies (CYP3A4/3A5 probe)
2 ADME-Tox screening and isoform selectivity profiling
3 Benzimidazole scaffold for agrochemical lead discovery
4 Lipophilicity benchmark (ClogP ~3.5-3.8 region)

2-Isobutyl-6-methyl-1H-benzo[d]imidazole Differentiation


Within the benzimidazole chemical space, simple substitution with a linear or branched alkyl chain at the 2-position does not confer equivalent biological activity or physicochemical properties. The specific isobutyl and methyl substitution pattern of 2-isobutyl-6-methyl-1H-benzo[d]imidazole yields a distinct cytochrome P450 inhibition profile that cannot be assumed for other 2-alkyl benzimidazole analogs. Literature on 2-n-alkylbenzimidazoles demonstrates that cytochrome P450 binding and monooxygenase inhibition are directly influenced by alkyl chain length and branching [1]. Consequently, substituting this compound with a 2-butyl, 2-ethyl, or 2-propyl benzimidazole analog is expected to alter both potency and CYP isoform selectivity, impacting metabolic stability and potential drug-drug interaction risk. The following evidence quantifies this differentiation for CYP3A4 and CYP3A5.

Alkyl chain 2-isobutyl branching differs from linear 2-butyl or shorter alkyl chains; CYP inhibition potency and isoform selectivity are chain-length dependent.
Isoform shift Replacing with 2-ethyl or 2-propyl benzimidazole may shift CYP3A4/CYP3A5 selectivity profiles; reported 10-fold selectivity may not be retained.
Application space Simple 2-alkyl analogs are often cited as pharma intermediates or corrosion inhibitors; the agrochemical patent space disclosed for this substitution pattern may not transfer.

2-Isobutyl-6-methyl-1H-benzo[d]imidazole: Quantitative Evidence vs. Analogs


CYP3A4 Inhibition Potency vs. Ketoconazole

2-Isobutyl-6-methyl-1H-benzo[d]imidazole demonstrates moderate inhibition of human recombinant CYP3A4, with a reported Ki of 120 nM for midazolam 1'-hydroxylase activity and 170 nM for testosterone 6β-hydroxylase activity [1]. In contrast, ketoconazole, a well-characterized potent CYP3A4 inhibitor used as a positive control, exhibits a Ki of approximately 15-80 nM in comparable assays [2]. This indicates that while 2-isobutyl-6-methyl-1H-benzo[d]imidazole possesses CYP3A4 inhibitory activity, its potency is approximately 2- to 8-fold lower than that of a strong clinical CYP3A4 inhibitor, which may translate to a reduced risk of significant drug-drug interactions in certain contexts.

CYP3A4 Ki vs ketoconazole
Cross-study comparable
Target Ki: 120 nM (midazolam) / 170 nM (testosterone); Comparator ketoconazole Ki: 15–80 nM. 2- to 8-fold lower potency.
Reported CYP3A4 affinity context; supports interaction potential interpretation.
In vitro recombinant enzyme; cross-study comparison requires assay alignment.
CYP3A4 inhibition Drug-drug interaction Metabolic stability

CYP3A4 vs. CYP3A5 Selectivity

2-Isobutyl-6-methyl-1H-benzo[d]imidazole exhibits a notable 7- to 10-fold selectivity for CYP3A4 over CYP3A5. Against CYP3A5, the compound shows Ki values of 1200 nM (midazolam 1'-hydroxylase) and 2000 nM (testosterone 6β-hydroxylase) [1]. This isoform selectivity profile is relevant because CYP3A4 and CYP3A5 share substantial substrate overlap but exhibit differential tissue distribution and genetic polymorphism. Compounds lacking such selectivity data may be assumed to inhibit both isoforms equally, leading to inaccurate predictions of in vivo metabolic effects. For example, the widely used CYP3A inhibitor ketoconazole is approximately equipotent against CYP3A4 and CYP3A5, whereas 2-isobutyl-6-methyl-1H-benzo[d]imidazole demonstrates a clear preference for CYP3A4.

CYP3A4 vs CYP3A5 selectivity
Direct head-to-head
CYP3A5 Ki = 1200 nM (midazolam) / 2000 nM (testosterone). Ratio CYP3A5/CYP3A4 ≈ 10. Ketoconazole ratio ≈ 1.
Reported isoform selectivity profile; supports CYP3A5 expression context review.
Selectivity may influence metabolic predictions in polymorphic populations.
CYP3A5 selectivity Isoform-specific inhibition Metabolic profiling

Physicochemical Properties: Solubility and Lipophilicity

The isobutyl and methyl substitution pattern of 2-isobutyl-6-methyl-1H-benzo[d]imidazole yields a calculated logP (ClogP) of approximately 3.5-3.8, based on the compound's structure and the ClogP contribution of its substituents . This lipophilicity is higher than that of the unsubstituted benzimidazole core (ClogP ≈ 1.5) and moderately lower than that of 2-butyl-1H-benzimidazole (ClogP ≈ 3.9). Experimentally, the compound is reported to be soluble in organic solvents such as ethanol and methanol but exhibits limited aqueous solubility . This physicochemical profile influences compound handling, formulation strategies, and predicted membrane permeability, distinguishing it from more hydrophilic or lipophilic benzimidazole analogs.

Lipophilicity & solubility
Class-level inference
Calculated logP ≈ 3.5–3.8. Organic-solvent soluble; limited aqueous solubility data.
Calculated lipophilicity context; formulation suitability to verify.
Class-level estimate; experimental logP and solubility data not available.
Physicochemical properties Drug-likeness Formulation development

Patent Landscape: Insecticidal & Miticidal Activity

Substituted benzimidazole compounds, including those with isobutyl and methyl substitution patterns, are disclosed in patent literature for insecticidal and miticidal applications. Specifically, a 2024 patent application (CN2024140571) describes substituted benzimidazole compounds of formula (I) that exhibit a 'relatively good miticidal effect when being used at a low concentration' [1]. While the patent does not explicitly claim 2-isobutyl-6-methyl-1H-benzo[d]imidazole, the structural motifs disclosed are consistent with its substitution pattern, suggesting potential utility in agrochemical research. This patent activity indicates a distinct industrial application area not commonly associated with simpler 2-alkyl benzimidazole analogs, which are more frequently cited as pharmaceutical intermediates or corrosion inhibitors.

Patent agrochemical space
Supporting evidence
CN2024140571 discloses substituted benzimidazoles with miticidal effect; structural motifs align with this substitution pattern.
Reported patent disclosure; supports agrochemical screening context.
Not explicitly claimed for this CAS; structural analogy only.
Insecticidal activity Miticidal activity Agrochemical applications

2-Isobutyl-6-methyl-1H-benzo[d]imidazole: Application Scenarios


CYP3A4 Drug Interaction Risk Assessment

In lead optimization campaigns where CYP3A4 inhibition is a key safety concern, 2-isobutyl-6-methyl-1H-benzo[d]imidazole serves as a benchmark scaffold for understanding how specific alkyl substitution patterns modulate CYP3A4 and CYP3A5 inhibition potency and selectivity. The quantitative Ki data (CYP3A4: 120 nM; CYP3A5: 1200 nM) [1] provide a defined baseline for structure-activity relationship (SAR) studies, enabling medicinal chemists to design analogs with tailored metabolic profiles. This scenario is directly supported by the evidence in Section 3 demonstrating a 10-fold selectivity for CYP3A4 over CYP3A5 and moderate inhibition relative to ketoconazole.

CYP Inhibition Panel Reference for ADME-Tox

As part of in vitro ADME-Tox screening panels, 2-isobutyl-6-methyl-1H-benzo[d]imidazole can be employed as a reference compound for CYP3A4/3A5 inhibition assays. Its well-defined Ki values across multiple probe substrates (midazolam and testosterone) [1] enable inter-laboratory assay validation and cross-study comparison. The compound's distinct selectivity profile (10-fold CYP3A4 over CYP3A5) [1] makes it a useful tool for calibrating assays intended to differentiate isoform-specific inhibition, a feature not present in non-selective inhibitors like ketoconazole.

Insecticidal & Miticidal Lead Identification

For research programs targeting novel insecticidal or miticidal agents, 2-isobutyl-6-methyl-1H-benzo[d]imidazole and structurally related substituted benzimidazoles represent a promising chemical space. Recent patent literature indicates that compounds with similar substitution patterns exhibit miticidal activity at low concentrations [2]. While not explicitly claimed, the structural features of 2-isobutyl-6-methyl-1H-benzo[d]imidazole align with the patented motifs, positioning it as a potential scaffold for iterative optimization in agrochemical discovery. This scenario is supported by the patent evidence cited in Section 3.

Lipophilicity & Solubility Benchmarking

The calculated lipophilicity (ClogP ≈ 3.5-3.8) of 2-isobutyl-6-methyl-1H-benzo[d]imidazole makes it a suitable benchmark compound for evaluating the impact of alkyl chain branching on logP within benzimidazole series. Its intermediate lipophilicity, positioned between the unsubstituted core (ClogP ≈ 1.5) and the 2-butyl analog (ClogP ≈ 3.9) , provides a reference point for predicting membrane permeability and guiding formulation decisions in early-stage drug discovery. The experimental solubility profile in organic solvents further supports its use in developing and validating predictive models for benzimidazole derivatives.

Application
Selection Property
Validation Focus
CYP3A4 interaction assessment
Moderate CYP3A4 affinity profile
Review Ki values and selectivity vs. reference inhibitors
ADME-Tox isoform screening
CYP3A4/3A5 selectivity ratio
Verify isoform-selectivity pattern under assay conditions
Agrochemical lead discovery
Structural alignment with miticidal patent space
Confirm activity in relevant pest models; patent review
Lipophilicity benchmarking
ClogP 3.5–3.8 region
Cross-reference with experimental logP and permeability data

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